2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Structural Elucidation
The molecular structure of 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione consists of an isoindole-1,3-dione core framework with a 3-oxocyclohexyl substituent attached at the nitrogen position. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-(3-oxocyclohexyl)isoindole-1,3-dione. The structural framework incorporates a benzene ring fused to a pyrrole ring bearing two carbonyl groups, creating the characteristic isoindole-1,3-dione motif.
The cyclohexyl substituent features a ketone functionality at the 3-position, creating a six-membered saturated ring with defined stereochemical considerations. The attachment point between the isoindole nitrogen and the cyclohexyl carbon establishes a direct connection that influences the overall molecular geometry and electronic distribution. This structural arrangement places the ketone group in a position that can participate in various intermolecular interactions while maintaining the planarity of the isoindole core.
Detailed structural analysis reveals that the compound maintains the characteristic planar geometry of the isoindole system, with the cyclohexyl ring adopting preferential chair conformations. The ketone substituent introduces additional rotational flexibility around the carbon-nitrogen bond connecting the two ring systems. The overall molecular architecture demonstrates how the rigid isoindole framework contrasts with the flexible cyclohexyl substituent, creating a molecule with both rigid and dynamic structural elements.
Physicochemical Properties
The physicochemical profile of this compound encompasses several fundamental parameters that define its behavior under various conditions. The molecular formula C14H13NO3 corresponds to a molecular weight of 243.26 grams per mole, positioning it within the range of medium-sized organic molecules suitable for various applications. The compound appears as a powder under standard conditions, indicating a crystalline solid state at room temperature.
The compound demonstrates stability under ambient storage conditions, requiring only standard room temperature storage without special atmospheric controls. This stability profile suggests robust intermolecular packing in the solid state and resistance to atmospheric degradation under normal handling conditions. The powder form indicates a crystalline structure with defined melting characteristics, though specific thermal transition data requires further investigation through differential scanning calorimetry techniques.
Solubility characteristics reflect the compound's dual nature, combining the polar isoindole-1,3-dione functionality with the less polar cyclohexyl system. The presence of three oxygen atoms and one nitrogen atom provides multiple sites for hydrogen bonding interactions, influencing solubility patterns in protic and aprotic solvents. The ketone functionality adds additional polarity while the cyclohexyl ring contributes hydrophobic character, creating a molecule with intermediate polarity characteristics.
Spectroscopic Profiling
Spectroscopic analysis of this compound reveals characteristic absorption patterns consistent with its structural features. The infrared spectrum displays distinctive carbonyl stretching frequencies corresponding to both the isoindole-1,3-dione carbonyls and the cyclohexyl ketone. These carbonyl groups exhibit different vibrational frequencies due to their distinct electronic environments, with the isoindole carbonyls typically appearing at higher frequencies due to their conjugated nature.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The aromatic protons of the isoindole ring system appear in the characteristic downfield region, while the cyclohexyl protons display complex multipicity patterns reflecting the ring's conformational dynamics. The ketone carbon and the isoindole carbonyl carbons exhibit distinct chemical shifts in carbon-13 nuclear magnetic resonance spectra, confirming the structural assignments.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 243, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic losses corresponding to the cyclohexyl ketone portion and the isoindole fragments, providing structural confirmation through predictable breakdown pathways. These spectroscopic techniques collectively establish the compound's identity and purity, supporting its use in research applications requiring well-characterized materials.
The ultraviolet-visible absorption spectrum reflects the extended conjugation of the isoindole system, with characteristic absorption bands in the ultraviolet region. The presence of the ketone substituent may introduce additional chromophoric contributions, though the isoindole core dominates the electronic transitions. These spectroscopic signatures serve as fingerprints for compound identification and quality assessment.
Computational Modeling
Computational analysis of this compound employs various theoretical methods to predict and understand its molecular properties. The Standard International Chemical Identifier provides a unique computational representation: InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2. This identifier encodes the complete connectivity information, enabling computational chemistry software to generate three-dimensional molecular models.
The International Chemical Identifier Key OGGPZZFCSMEQJG-UHFFFAOYSA-N serves as a fixed-length hash derived from the full International Chemical Identifier, providing a compact representation suitable for database searches and computational workflows. This standardized format ensures consistent identification across different chemical databases and computational platforms, facilitating research collaboration and data sharing.
Simplified Molecular Input Line Entry System notation C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O provides a linear text representation that captures the molecular connectivity in a format readable by chemical software. This representation enables rapid generation of two-dimensional and three-dimensional molecular structures for visualization and further computational analysis.
Molecular modeling studies can predict conformational preferences, electronic properties, and potential interaction sites. The cyclohexyl ring's conformational flexibility contrasts with the rigid isoindole framework, creating a molecule with both fixed and dynamic regions. Quantum mechanical calculations can elucidate the electronic distribution, particularly around the carbonyl groups and the nitrogen atom, providing insights into reactivity patterns and potential binding interactions. These computational approaches complement experimental characterization by predicting properties that may be difficult to measure directly, supporting the comprehensive understanding of this specialized isoindoline derivative.
Properties
IUPAC Name |
2-(3-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPZZFCSMEQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione and related derivatives:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- The 2,6-dioxopiperidin-3-yl derivatives (e.g., from and ) exhibit enhanced pharmacological utility due to the dioxopiperidine ring, which improves solubility and enables hydrogen bonding with biological targets. These compounds are pivotal in proteolysis-targeting chimeras (PROTACs) for degrading androgen receptors .
- In contrast, the 4-methoxy derivative (Compound 18) demonstrates high serotonin receptor affinity, attributed to the electron-donating methoxy group and the extended benzimidazolyl butyl chain, which likely interacts with hydrophobic receptor pockets .
Ketone vs. Hydroxyl Modifications Replacing the 3-oxo group in the target compound with a 3-hydroxy group (CAS 202479-02-5) reduces electrophilicity but introduces a hydrogen-bond donor, altering interactions in catalytic or receptor-binding environments .
Bis(phthalimide) Derivatives
- Compounds like 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (CAS 607-26-1) feature dual phthalimide moieties, making them suitable for applications in materials science (e.g., crosslinkers in polymers) due to their rigid, planar structures .
Physicochemical Properties
- Solubility : The dioxopiperidinyl and hydroxycyclohexyl derivatives exhibit higher aqueous solubility compared to the 3-oxocyclohexyl analog due to increased polarity .
- Reactivity : The 3-oxocyclohexyl and acetyl-oxobutyl derivatives () contain reactive ketones, enabling nucleophilic additions or condensations in synthetic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling cyclohexanone derivatives with isoindole-dione precursors. For example, analogous compounds (e.g., oxadiazole-containing isoindole-diones) are synthesized via nucleophilic substitution or condensation reactions using amidoximes and isatoic anhydrides under basic conditions (e.g., NaOH in DMSO) . Optimization can employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, stoichiometry) and analyze yield outcomes using statistical models like response surface methodology .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and purity.
- X-ray Crystallography : Resolve stereochemical ambiguities and validate molecular geometry (e.g., bond angles, torsion angles) via single-crystal diffraction studies .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination and fragmentation pattern analysis.
Advanced Research Questions
Q. How can computational methods elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to enzyme active sites (e.g., cyclooxygenase, kinases) using software like AutoDock Vina. Validate with experimental data from fluorescence quenching or surface plasmon resonance (SPR) .
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability using Gaussian or ORCA software .
Q. What experimental strategies address contradictions in reported biological activities of isoindole-dione derivatives?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate confounding variables.
- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA, principal component analysis) to identify trends or outliers .
- Proteomic Profiling : Use mass spectrometry-based approaches to map off-target interactions that may explain divergent results .
Q. How can researchers design experiments to optimize the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (light, heat, humidity) and monitor degradation via HPLC or UV-Vis spectroscopy.
- QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with stability data to predict shelf-life .
Q. What advanced techniques are recommended for studying the compound’s role in modulating gene expression or epigenetic pathways?
- Methodological Answer :
- RNA-Seq/ChIP-Seq : Profile transcriptomic or chromatin-binding changes in treated cell lines.
- CRISPR-Cas9 Screening : Identify gene knockouts that enhance or suppress the compound’s effects .
- Molecular Dynamics Simulations : Model interactions with DNA G-quadruplexes or histone deacetylases (HDACs) to infer mechanistic pathways .
Data Analysis and Validation
Q. How should researchers validate crystallographic data for this compound?
- Methodological Answer :
- R-Factor Analysis : Ensure crystallographic refinement reliability (e.g., ) .
- Cambridge Structural Database (CSD) Cross-Referencing : Compare bond lengths/angles with analogous structures (e.g., CCDC 1505246) .
Q. What statistical approaches are effective for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
